

# Overcoming poor response to ISTH0036 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

## **Technical Support Center: ISTH0036**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their work with **ISTH0036**, a selective antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF- $\beta$ 2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ISTH0036?

**ISTH0036** is a locked nucleic acid-modified antisense oligonucleotide.[1][2] It is designed to selectively bind to the messenger RNA (mRNA) of TGF- $\beta$ 2, leading to the downregulation of TGF- $\beta$ 2 protein production.[1][3][4] This mechanism addresses the role of TGF- $\beta$ 2 as a key cytokine in the development of fibrosis in ocular diseases.[3][4]

Q2: What is the therapeutic rationale for targeting TGF-\(\beta\)2 in ophthalmic diseases?

TGF-β2 is a cytokine that plays a crucial role in various biological processes, including cell proliferation, differentiation, and tissue remodeling.[1][2] In the context of ophthalmic diseases like neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), elevated levels of TGF-β2 are associated with the development of fibrosis, which can



lead to worse long-term outcomes.[3][4] Current standard-of-care treatments, such as anti-VEGF therapies, do not directly address this fibrotic pathway.[3][5][6][7] **ISTH0036** aims to fill this therapeutic gap by specifically suppressing the production of TGF-β2.[3][4]

Q3: What were the key outcomes of the Phase 2 BETTER clinical trial for ISTH0036?

The Phase 2 BETTER trial evaluated the safety and efficacy of **ISTH0036** in patients with nAMD and DME.[3][4][5][6] The trial demonstrated positive results, including:

- Improved or stabilized visual acuity: Patients treated with ISTH0036 showed an improvement or stabilization in Best-Corrected Visual Acuity (BCVA).[3][4][6][7]
- Reduction in retinal thickness: A decrease in Central Retinal Thickness (CRT) was observed across all patient groups.[3][4][5][6][7]
- Anti-fibrotic effects: In nAMD patients with fibrosis, ISTH0036 treatment led to a significant reduction in the volume of hyperreflective material (HRM), a marker for fibrosis.[3][6][7] This was in contrast to an increase in HRM volume observed in fellow eyes receiving standard anti-VEGF therapy.[3][6]
- Reduction in fluid: In DME patients, a reduction in intraretinal fluid volume was noted.[3][6][7]
- Favorable safety profile: The treatment was well-tolerated, with stable intraocular pressure. [3][4][5][6][7]

## **Troubleshooting Guides**

Issue 1: Suboptimal knockdown of TGF-β2 mRNA in in-vitro experiments.

- Possible Cause 1: Inefficient Cellular Uptake.
  - Troubleshooting Step: Optimize the delivery method. While gymnotic (naked) delivery has been used,[8] consider using a transfection reagent suitable for oligonucleotides to enhance uptake in your specific cell type. It is also important to confirm cellular uptake using methods such as fluorescence microscopy or flow cytometry with a labeled oligonucleotide.[9]
- Possible Cause 2: Incorrect Assay Conditions.



- Troubleshooting Step: Verify the accuracy and sensitivity of your quantification method.
   Quantitative reverse transcription PCR (RT-qPCR) is a standard method for measuring mRNA levels.[10][11] Ensure that your primers and probes are specific for TGF-β2 and that you are using appropriate housekeeping genes for normalization.[10] The branched DNA (bDNA) assay is another robust alternative.[4]
- Possible Cause 3: Cell Model Considerations.
  - Troubleshooting Step: Ensure that the chosen cell model expresses detectable levels of TGF-β2 mRNA at baseline. Different cell types may have varying endogenous expression levels.

Issue 2: High variability in in-vivo animal model results.

- Possible Cause 1: Inconsistent Administration.
  - Troubleshooting Step: Standardize the intravitreal injection technique to ensure consistent delivery to the posterior eye tissues. Preclinical studies have shown that ISTH0036 distributes to the retina, choroid, and sclera following injection.[8][12]
- Possible Cause 2: Inappropriate Animal Model.
  - Troubleshooting Step: Select an animal model that recapitulates the key aspects of the human disease being studied. For example, the laser-induced choroidal neovascularization (CNV) model in mice has been used to evaluate the anti-angiogenic and anti-fibrotic effects of ISTH0036.[12]
- Possible Cause 3: Timing of Assessment.
  - Troubleshooting Step: The pharmacodynamic effects of ISTH0036 are long-lasting.[1][2]
     Ensure that the timing of your endpoint assessments is appropriate to capture the expected biological changes.

# **Quantitative Data from Clinical Trials**

Table 1: Summary of Key Efficacy Outcomes from the Phase 2 BETTER Trial



| Parameter                                   | Patient Group         | Baseline (BL) | End of Study<br>(EOS) | Change        |
|---------------------------------------------|-----------------------|---------------|-----------------------|---------------|
| Best-Corrected Visual Acuity (BCVA)         | DME                   | 57 letters    | 68 letters            | +11 letters   |
| nAMD                                        | 64 letters            | 64 letters    | Stable                |               |
| Central Retinal<br>Thickness (CRT)          | DME                   | 526 μm        | 326 μm                | -200 μm       |
| nAMD                                        | 330 μm                | 290 μm        | -40 μm                |               |
| Hyperreflective<br>Material (HRM)<br>Volume | nAMD with<br>Fibrosis | -             | -                     | 70% reduction |
| Intraretinal Fluid<br>(IRF) Volume          | DME (Naïve)           | -             | -                     | -333 nL       |
| DME (Anti-VEGF<br>Pretreated)               | -                     | -             | -120 nL               |               |

Data compiled from published abstracts of the BETTER trial results.[3][4]

## **Experimental Protocols**

Protocol 1: Quantification of TGF-β2 mRNA Knockdown by RT-qPCR

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.
   Treat cells with varying concentrations of ISTH0036 or a scrambled control oligonucleotide for a predetermined duration.
- RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.



- Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for TGF-β2.
   Include primers and a probe for a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: Calculate the relative expression of TGF-β2 mRNA using the delta-delta Ct method, comparing the expression in ISTH0036-treated cells to control-treated cells.

Protocol 2: Measurement of TGF-β2 Protein Levels by ELISA

- Sample Collection: Collect cell culture supernatant or tissue lysates from experimental subjects.
- ELISA Procedure: Use a commercially available ELISA kit for TGF-β2. Follow the
  manufacturer's instructions for coating the plate with a capture antibody, adding samples and
  standards, incubating with a detection antibody, and adding a substrate for color
  development.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of TGF-β2 in the unknown samples.

## **Visualizations**



Click to download full resolution via product page

Caption: TGF-β2 signaling pathway and the mechanism of action of ISTH0036.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating antisense oligonucleotide efficacy.





Click to download full resolution via product page

Caption: Logical workflow for troubleshooting unexpected experimental results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pipeline Isarna Therapeutics [isarna-therapeutics.com]
- 2. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of ISTH0036 For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 6. Isarna Reports Antisense Therapy Trial Data | Retinal Physician [retinalphysician.com]
- 7. medhealthinsight.com [medhealthinsight.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. criver.com [criver.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Overcoming poor response to ISTH0036 in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#overcoming-poor-response-to-isth0036-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com